molecular formula C12H20O4 B2542305 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid CAS No. 1955560-75-4

3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Cat. No. B2542305
CAS RN: 1955560-75-4
M. Wt: 228.288
InChI Key: XJCKQINCVTVOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), a tert-butoxy group (t-BuO-), and a cyclopentyl group (C5H9). The tert-butoxy group is a bulky group known for its steric hindrance . The cyclopentyl group is a cyclic hydrocarbon ring, and the carboxylic acid group is a common functional group that can participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclopentyl-containing compound with a compound containing the 3-(tert-butoxy)-3-oxopropanoyl group. The exact synthesis pathway would depend on the available starting materials and the desired reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky tert-butoxy group, the cyclopentyl ring, and the carboxylic acid group. The tert-butoxy group could potentially influence the compound’s reactivity due to its steric hindrance .


Chemical Reactions Analysis

This compound could participate in various chemical reactions. The carboxylic acid group could undergo reactions such as esterification, amidation, and reduction . The tert-butoxy group could potentially be involved in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could result in the compound having acidic properties. The tert-butoxy group could influence the compound’s solubility due to its bulkiness .

Scientific Research Applications

Etherification Reactions

The tert-butoxy group in the compound could potentially be involved in etherification reactions. For instance, etherification of glycerol with tert-butyl alcohol has been investigated using different solid acid catalysts .

Polymerization

The compound could potentially be used in polymerization reactions. For example, an N-substituted glycine derived NCA bearing a cloaked carboxylic acid functionality, namely N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA), has been used to produce poly(N-(3-tert-butoxy-3-oxopropyl) glycine) polymers .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if used as a reactant in a chemical reaction, its reactivity would be influenced by the functional groups present in the molecule .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds, or in applications where the specific properties of the functional groups present in the molecule are desirable .

properties

IUPAC Name

2-cyclopentyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9(10(13)14)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCKQINCVTVOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.